molecular formula C10H20N2O2 B153212 Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate CAS No. 270912-72-6

Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

Cat. No. B153212
CAS RN: 270912-72-6
M. Wt: 200.28 g/mol
InChI Key: OGCCBDIYOAFOGK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (TBAMPC) is a type of amine derivative that has been studied for its potential applications in a wide range of scientific research fields. It is a colorless, crystalline solid that is soluble in both water and organic solvents. TBAMPC is an important intermediate for the synthesis of various compounds and its uses include the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, TBAMPC has been used in various studies to investigate the mechanism of action and biochemical and physiological effects of certain compounds.

Scientific Research Applications

Asymmetric Synthesis

Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate plays a crucial role in asymmetric synthesis. It is used in the enantioselective nitrile anion cyclization to synthesize substituted pyrrolidines, such as N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid. This process involves a five-step chromatography-free synthesis with high yield and enantiomeric excess, highlighting its efficiency in producing chiral pyrrolidine derivatives (Chung et al., 2005).

Synthesis of Antiinflammatory Agents

Another application is in the synthesis of antiinflammatory compounds. For instance, 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, synthesized using this compound, have shown potential as antiinflammatory and analgesic agents. These compounds have been evaluated for their ability to inhibit prostaglandin and leukotriene synthesis, showing comparable antiinflammatory activities to established drugs but with reduced side effects (Ikuta et al., 1987).

Influenza Neuraminidase Inhibition

This compound is also significant in the design of influenza neuraminidase inhibitors. It has been utilized in the synthesis of potent inhibitors against influenza, exhibiting promising results in inhibiting the virus's neuraminidase enzyme, a key target in influenza therapy (Wang et al., 2001).

Crystallographic and Structural Analysis

Furthermore, this compound is important in crystallographic studies. The synthesis and crystal structure analysis of its derivatives provide valuable insights into molecular conformations and interactions, which are essential in understanding the properties and reactivities of these compounds (Naveen et al., 2007).

Coupling Reactions in Organic Synthesis

This compound is also used in coupling reactions, such as the palladium-catalyzed coupling of arylboronic acids with partially reduced pyridine derivatives, to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This application signifies its versatility in organic synthesis (Wustrow & Wise, 1991).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Eye Irrit. 2 . The hazard statements include H302 - H319 - H400 . Precautionary statements include P273 - P301 + P312 + P330 - P305 + P351 + P338 .

properties

IUPAC Name

tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCCBDIYOAFOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373389
Record name tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

270912-72-6
Record name tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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